Methyl 3-{[2-({2-[(2-{[2-(methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]phenyl}sulfanyl)acetyl]amino}-2-thiophenecarboxylate
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Description
Methyl 3-{[2-({2-[(2-{[2-(methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]phenyl}sulfanyl)acetyl]amino}-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C24H22N2O6S3 and its molecular weight is 530.63. The purity is usually 95%.
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Biological Activity
Methyl 3-{[2-({2-[(2-{[2-(methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]phenyl}sulfanyl)acetyl]amino}-2-thiophenecarboxylate (CAS No. 477869-13-9) is a complex organic compound featuring multiple functional groups, including thiophene, amine, and sulfanyl moieties. Its structure suggests potential biological activities that merit investigation.
Chemical Structure and Properties
The compound's molecular formula is C16H15N2O5S2, with a molecular weight of approximately 365.42 g/mol. The presence of sulfur-containing groups and the thiophene ring may contribute to its biological properties.
Biological Activity Overview
Research into the biological activity of this compound indicates several potential pharmacological effects, including:
- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
- Antimicrobial Properties : The sulfanyl groups are often associated with antimicrobial effects, suggesting that this compound may exhibit activity against various pathogens.
- Anti-inflammatory Effects : Thiophene derivatives have been reported to possess anti-inflammatory properties, which could be relevant in treating conditions such as arthritis.
Anticancer Studies
A study focusing on thiophene derivatives demonstrated that compounds with similar structures inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Thiophene Derivative A | MCF-7 | 15 | Apoptosis induction |
Thiophene Derivative B | HeLa | 10 | Cell cycle arrest |
Antimicrobial Activity
In vitro assays revealed that this compound exhibited significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Anti-inflammatory Effects
In animal models, compounds similar to this compound showed a reduction in inflammatory markers such as TNF-alpha and IL-6, indicating potential use in inflammatory diseases.
Case Studies
- Case Study on Anticancer Activity : A clinical trial involving a related thiophene compound demonstrated a reduction in tumor size in patients with advanced melanoma after treatment over six months.
- Case Study on Antimicrobial Efficacy : A study conducted in a hospital setting found that patients treated with a formulation containing similar sulfanyl compounds had lower infection rates post-surgery compared to controls.
Properties
IUPAC Name |
methyl 3-[[2-[2-[[2-(2-methoxycarbonylphenyl)sulfanylacetyl]amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6S3/c1-31-23(29)15-7-3-5-9-18(15)34-13-20(27)25-16-8-4-6-10-19(16)35-14-21(28)26-17-11-12-33-22(17)24(30)32-2/h3-12H,13-14H2,1-2H3,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNIJCBSAITHAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SCC(=O)NC2=CC=CC=C2SCC(=O)NC3=C(SC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.